DNA43 protein
Description
Historical Discovery and Nomenclature
The historical discovery of the protein now known as Mcm10 traces back to genetic screens conducted in the yeast Saccharomyces cerevisiae aimed at identifying mutants defective in maintaining minichromosomes nih.govwikipedia.org. These minichromosomes, containing replication origins and centromeres, served as tools to identify genes essential for proper DNA replication and chromosome segregation. Mutants exhibiting defects in minichromosome maintenance were identified, and the genes responsible were designated MCM (Minichromosome Maintenance) genes nih.govwikipedia.org.
Among these genes, DNA43 was identified through screens for temperature-sensitive mutants affecting DNA synthesis mdpi.comembopress.org. Strains carrying mutations in DNA43 exhibited cell-cycle arrest in S phase at restrictive temperatures, indicating a requirement for this gene product in DNA replication mdpi.com. Subsequent molecular analysis and cloning of the DNA43 gene revealed that it encoded a protein distinct from the core Mcm2-7 helicase components but functionally related to minichromosome maintenance nih.govmdpi.com. This led to its designation as Mcm10, aligning it with the broader family of proteins involved in minichromosome maintenance and DNA replication. The name DNA43 is thus a historical synonym for S. cerevisiae Mcm10 uniprot.org.
Evolutionary Conservation and Homologs Across Eukaryotic Organisms
Comparative genomic analyses have revealed that Mcm10 is present in most eukaryotes examined, suggesting its presence in the last eukaryotic common ancestor (LECA). The conservation of Mcm10's functional domains, such as the oligonucleotide/oligosaccharide-binding (OB)-fold and zinc finger motifs, is particularly notable, as these domains are crucial for its interactions with DNA and other replication proteins.
The varying sizes of Mcm10 across species (e.g., 571 amino acids in S. cerevisiae vs. 874 amino acids in humans) suggest the presence of species-specific regions or domains, but the conserved core regions highlight the preservation of essential functions.
Broad Biological Significance in Nucleic Acid Metabolism and Cellular Homeostasis
Mcm10's primary biological significance lies in its essential role in DNA replication, a core process of nucleic acid metabolism. It is indispensable for the proper initiation and elongation of DNA synthesis at replication origins. Mcm10 functions as a critical scaffold protein, mediating interactions between various components of the replication machinery.
Specifically, Mcm10 is involved in:
Replication Initiation: Mcm10 is required for the timely assembly and activation of the replicative helicase complex, known as the CMG (Cdc45-Mcm2-7-GINS) helicase. It facilitates the recruitment of key factors like Cdc45 to the Mcm2-7 complex at replication origins. Mcm10 also plays a role in the unwinding of the DNA duplex at origins, a necessary step before DNA synthesis can begin.
Replication Elongation: Beyond initiation, Mcm10 travels with the replication fork and contributes to its stability and efficient progression. It is involved in the loading and stabilization of DNA polymerase alpha (Pol-α), which is responsible for synthesizing RNA-DNA primers on both the leading and lagging strands. Mcm10's interaction with Pol-α is conserved from yeast to humans and is important for maintaining genome integrity during replication. Mcm10 also interacts with other elongation factors like PCNA (Proliferating Cell Nuclear Antigen).
Genome Stability: Due to its critical role in DNA replication, Mcm10 is essential for maintaining genome stability. Perturbations in Mcm10 function can lead to replication stress, DNA damage, and activation of cell cycle checkpoints. Mcm10 has also been implicated in coordinating DNA replication with other processes like transcriptional silencing and potentially DNA repair pathways.
Mcm10's dynamic association with chromatin throughout the cell cycle, particularly its recruitment to replication origins in G1/S phase and its presence at replication forks during S phase, highlights its tightly regulated function in coordination with the cell cycle. Its involvement in these fundamental processes underscores its broad significance in cellular homeostasis by ensuring accurate and complete genome duplication.
Key Interactions of Mcm10 in DNA Replication
| Interacting Protein/Complex | Role in Replication | Mcm10 Interaction Significance | Organisms Studied (Examples) |
| Mcm2-7 complex | Replicative helicase core | Essential for Mcm10 chromatin binding and CMG assembly/activation. nih.gov | S. cerevisiae, Human, Xenopus, S. pombe |
| Cdc45 | Helicase activator | Mcm10 facilitates its recruitment to Mcm2-7 to form the CMG helicase. | S. cerevisiae, Human, Xenopus, Drosophila |
| GINS complex | Helicase activator | Component of the CMG helicase; Mcm10 interacts with CMG. | Eukaryotes |
| DNA Polymerase alpha (Pol-α) | Primer synthesis | Mcm10 facilitates its loading and stabilizes the catalytic subunit. | S. cerevisiae, Human, Xenopus |
| PCNA | Replication clamp | Interacts with Mcm10, involved in Okazaki fragment synthesis. | S. cerevisiae, Human |
| ORC | Origin recognition complex | Mcm10 interacts with ORC and associates with origins after pre-RC assembly. | S. cerevisiae, Human |
This table summarizes some of the key protein interactions involving Mcm10 that are crucial for its function in DNA replication, based on detailed research findings.
Properties
CAS No. |
147337-70-0 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Synonyms |
DNA43 protein |
Origin of Product |
United States |
Molecular Biology and Biochemical Roles of Dna43 Proteins
Functions in DNA Replication
DNA replication is a tightly regulated process that ensures the accurate duplication of the genetic material during cell division. Both Mcm10 (Dna43) in yeast and TDP-43 in humans are critically involved in different facets of this process.
Role in Replication Origin Activation
The initiation of DNA replication begins at specific genomic locations known as replication origins. The activation of these origins is a highly controlled event. In Saccharomyces cerevisiae, Mcm10 (Dna43) is essential for the initiation of DNA synthesis. nih.gov It is localized to replication origins and facilitates the interaction between the Mcm2-7 complex, the putative replicative helicase, and the origins of replication. nih.gov The Mcm10 mutant exhibits a significant reduction in the initiation of DNA replication at these origins, indicating its requirement for the activation of the pre-replication complex. nih.gov This protein is crucial for the transition from a licensed origin to an active replication fork.
In human cells, the process of origin activation is more complex. While TDP-43 is not a direct component of the pre-replication complex, its role in maintaining genomic stability is intertwined with the replication process. The DNA damage checkpoint is a critical surveillance mechanism that, when activated, inhibits the firing of excess replication origins to prevent genomic instability. biorxiv.org This checkpoint ensures that DNA replication is completed accurately, especially under conditions of genotoxic stress.
Mechanisms of Replication Fork Progression and Stability
Once a replication fork is established, its smooth progression and stability are paramount for completing DNA synthesis without introducing errors. In Saccharomyces cerevisiae, mutations in Mcm10 (Dna43) can cause the stalling of replication forks, highlighting its importance not only in initiation but also in the elongation step of DNA replication. nih.gov
In human cells, TDP-43 plays a crucial role in ensuring normal replication fork progression. nih.gov Loss of TDP-43 function leads to a significant shortening of DNA replication tracts, which is indicative of slowed replication forks. nih.gov This perturbation of replication fork progression is linked to the accumulation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the displaced single-stranded DNA. nih.govnih.gov The formation of R-loops can impede the movement of the replication machinery. Both the RNA-binding and oligomerization functions of TDP-43 are important for preventing the formation of these R-loops and thereby promoting the normal progression of the replication fork. nih.gov
The stability of stalled replication forks is critical to prevent their collapse into DNA double-strand breaks. In yeast, the intra-S phase checkpoint responds to stalled forks by stabilizing DNA polymerases at the fork. nih.gov This stabilization requires the activities of the RecQ helicase Sgs1 and the Mec1 kinase. nih.gov In human cells, a functional DNA damage checkpoint is essential for stabilizing stalled replication forks. biorxiv.org Without it, stalled forks are unable to restart normally, leading to the accumulation of DNA damage. biorxiv.org
Interplay with DNA Polymerase Complexes
The progression of the replication fork is driven by DNA polymerase complexes that synthesize the new DNA strands. In yeast, when replication forks stall, DNA polymerases alpha and epsilon are stabilized at the fork in a process that requires Mec1 and Sgs1. nih.gov This stabilization is crucial for the eventual resumption of DNA synthesis.
In human cells, TDP-43's influence on replication fork progression indirectly affects the function of DNA polymerase complexes. The accumulation of R-loops due to TDP-43 dysfunction creates obstacles for the replication machinery, which includes the various DNA polymerases. Overexpression of RNase H1, an enzyme that degrades the RNA component of R-loops, can rescue the DNA tract shortening phenotype associated with the loss of TDP-43, suggesting that the primary role of TDP-43 in this context is to prevent the formation of structures that physically block the polymerase complexes. nih.gov
Contribution to Genome Integrity and DNA Repair Pathways
Maintaining genome integrity involves not only accurate DNA replication but also the efficient repair of DNA damage. Both Mcm10/Dna43 and TDP-43 are involved in pathways that safeguard the genome from damage.
Involvement in Cellular Responses to DNA Damage
Cells have evolved intricate signaling pathways, known as DNA damage response (DDR), to detect DNA lesions, signal their presence, and promote their repair. Loss of TDP-43 in human cells leads to an increase in DNA damage, as indicated by elevated levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. nih.govresearchgate.net This increase in DNA damage is a direct consequence of the accumulation of harmful R-loops. alsnewstoday.com The Fanconi Anemia (FA) pathway, which is involved in the repair of DNA interstrand crosslinks and other lesions that block replication, is also activated in response to TDP-43 depletion, further highlighting the link between TDP-43 function and the cellular response to replication stress. neurologylive.com
In yeast, the mcm10/dna43 mutant requires a novel repair pathway for its viability, indicating that in the absence of a fully functional Mcm10 protein, cells become reliant on specific DNA repair mechanisms to survive. dntb.gov.ua The Mms22p protein, which is important for the recovery from DNA replication damage, plays a role in this context. dntb.gov.ua
Participation in Double-Strand Break Repair Mechanisms
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. TDP-43 has been shown to play a direct role in the repair of DSBs through the non-homologous end joining (NHEJ) pathway. frontiersin.org In response to DNA damage, TDP-43 is recruited to the sites of DSBs and acts as a scaffold, facilitating the recruitment of the XRCC4-ligase 4 complex, which is responsible for ligating the broken DNA ends. researchgate.net The loss of nuclear TDP-43, as seen in certain neurodegenerative diseases, impairs this process and leads to the accumulation of DSBs. frontiersin.org
Furthermore, TDP-43 has been found to regulate the expression of genes involved in the DNA mismatch repair (MMR) pathway, including MLH1 and MSH6, by influencing their alternative transcript splicing and stability. scilit.com This suggests a broader role for TDP-43 in maintaining genome stability beyond its direct involvement in DSB repair.
Table 1: Functions of DNA43/Mcm10 in Saccharomyces cerevisiae
| Function | Description |
|---|---|
| Replication Origin Activation | Essential for the initiation of DNA synthesis at replication origins. nih.gov |
| Replication Fork Progression | Required for the smooth passage of replication forks. dntb.gov.ua |
| Genome Integrity | Mutants require a novel repair pathway for viability, indicating a role in preventing DNA damage. dntb.gov.ua |
Table 2: Functions of TDP-43 in Human Cells
| Function | Description |
|---|---|
| Replication Fork Progression | Prevents the accumulation of R-loops to ensure normal replication fork progression. nih.govnih.gov |
| DNA Damage Response | Loss leads to increased DNA damage (γH2AX foci) and activation of the Fanconi Anemia pathway. nih.govresearchgate.netneurologylive.com |
| Double-Strand Break Repair | Acts as a scaffold in the Non-Homologous End Joining (NHEJ) pathway, recruiting the XRCC4-ligase 4 complex. frontiersin.orgresearchgate.net |
| Mismatch Repair Regulation | Regulates the expression of key mismatch repair genes such as MLH1 and MSH6. scilit.com |
Table of Compounds
| Compound Name |
|---|
| Mcm10 |
| TDP-43 |
| Mcm2-7 |
| RNase H1 |
| Histone H2AX (γH2AX) |
| Sgs1 |
| Mec1 |
| Mms22p |
| XRCC4 |
| DNA ligase 4 |
| MLH1 |
Modulation of Mismatch Repair Processes
Deficiencies in Mcm10 can induce replication stress, leading to the accumulation of aberrant DNA structures. This, in turn, activates S-phase checkpoints, providing a window for repair mechanisms to act. The protein's role as a guardian of genome integrity during replication is underscored by its genetic interactions with components of pathways that resolve replication stress. By ensuring the stability of the replication fork and coordinating the activities of DNA polymerases, Mcm10 helps to prevent the formation of lesions that could otherwise challenge the MMR system.
Regulatory Roles in RNA Metabolism and Gene Expression
Mechanisms of Transcriptional Regulation
DNA43/Mcm10 is subject to transcriptional regulation and also plays a role in modulating the expression of other genes, particularly through its involvement in transcriptional silencing. The expression of the MCM10 gene is itself cell cycle-regulated, with E2F1 transcription factors inducing its expression in human cells, a process that is counteracted by the retinoblastoma protein (pRb). This regulation ensures that Mcm10 protein levels increase as cells enter the S phase, consistent with its primary role in DNA replication.
Furthermore, Mcm10 has been shown to participate in the maintenance of heterochromatic silencing at telomeres and silent mating-type loci in budding yeast. It achieves this by mediating the interaction between the replicative helicase (Mcm2-7 complex) and the essential silencing factor, Sir2. This interaction appears to be independent of its role in DNA replication, suggesting a direct function in establishing and maintaining a silenced chromatin state. Mutations in Mcm10 that disrupt its interaction with Sir proteins lead to defects in transcriptional silencing.
Post-transcriptional Processing of Messenger RNA
Current scientific literature does not provide evidence for a direct role of DNA43/Mcm10 in the post-transcriptional processing of messenger RNA, such as splicing or polyadenylation.
Influence on RNA Stability and Transport Dynamics
There is currently no scientific evidence to suggest that DNA43/Mcm10 directly influences the stability or transport dynamics of RNA molecules.
Biogenesis and Function of Non-coding RNAs
The involvement of DNA43/Mcm10 in the biogenesis or function of non-coding RNAs has not been documented in the current body of scientific research.
Protein-Nucleic Acid Interaction Dynamics
DNA43/Mcm10 is a non-enzymatic DNA-binding protein that exhibits dynamic interactions with various DNA structures, playing a crucial scaffolding role at the replication fork. It possesses a higher affinity for single-stranded DNA (ssDNA) than for double-stranded DNA (dsDNA) and does not show a preference for particular DNA sequences.
The protein's internal domain (ID) and C-terminal domain (CTD) are responsible for its DNA-binding capabilities. These domains show a clear preference for binding to bubble and fork DNA structures, which are intermediates in DNA replication. The interaction with DNA is thought to induce conformational changes in Mcm10, which may, in turn, modulate its interaction with other replication proteins. For instance, the interaction of the Mcm10 internal domain with Cdc45 is dependent on the presence of DNA.
Structural analyses have revealed that the internal domain of Mcm10 contains an oligonucleotide/oligosaccharide-binding (OB) fold and a zinc finger motif, which together form a novel DNA-binding platform. This unique architecture allows Mcm10 to engage with ssDNA and likely plays a role in stabilizing melted DNA at the replication origin and during fork progression.
Table 1: Interacting Partners of DNA43/Mcm10 in DNA Metabolism
| Interacting Protein | Function in DNA Metabolism |
|---|---|
| Mcm2-7 complex | Core of the replicative DNA helicase. |
| DNA polymerase α | Initiates DNA synthesis by generating RNA primers and short DNA stretches. |
| PCNA | Proliferating cell nuclear antigen; acts as a processivity factor for DNA polymerases. |
| Cdc45 | Component of the CMG helicase complex, essential for helicase activation. |
| GINS complex | Component of the CMG helicase complex, essential for helicase activation. |
| Sir2 | Histone deacetylase involved in transcriptional silencing. |
Table 2: DNA Binding Properties of DNA43/Mcm10
| DNA Substrate | Binding Affinity | Structural Preference |
|---|---|---|
| Single-stranded DNA (ssDNA) | High | Preferred over dsDNA |
| Double-stranded DNA (dsDNA) | Low | - |
| Bubble DNA | High | Stabilizes melted origin |
| Fork DNA | High | Interacts at replication forks |
Specificity of DNA Binding and Recognition Sequences
TDP-43, as its name suggests, was initially identified through its ability to bind to the transactive response (TAR) DNA element of the human immunodeficiency virus type 1 (HIV-1). However, its interactions with DNA are broader than this initial discovery suggested. TDP-43 is a DNA and RNA binding protein involved in RNA processing and structurally resembles heterogeneous ribonucleoproteins (hnRNPs). nih.gov It serves multiple functions, including roles in transcriptional regulation, pre-mRNA splicing, and translational regulation. nih.gov
The specificity of TDP-43's interaction with DNA is a critical aspect of its function. It preferentially binds to single-stranded DNA (ssDNA). The recognition sequences for TDP-43 in DNA are characterized by (TG)m repeats. The protein's affinity for these sequences increases with the number of TG dinucleotide repeats. nih.gov This binding is mediated by its two RNA recognition motifs (RRMs), RRM1 and RRM2, which, despite their name, also facilitate DNA binding. nih.gov The highly conserved phenylalanine residues within the first RRM domain are particularly important for nucleic acid recognition. nih.gov
Characteristics of RNA Binding and its Functional Implications
While capable of binding DNA, the primary and most well-characterized role of TDP-43 lies in its interaction with RNA. TDP-43 binds to a significant number of cellular RNAs, influencing their splicing, stability, and transport. The protein exhibits a preference for UG-rich sequences in RNA. nih.govnih.gov Studies have shown that TDP-43 can bind to a minimum of six UG single-stranded dinucleotide stretches, and its binding affinity increases with the number of these repeats. nih.gov
The functional implications of TDP-43's RNA binding are vast. A key role is in the regulation of pre-mRNA splicing. For instance, TDP-43 was identified as a splicing regulator of the cystic fibrosis transmembrane conductance regulator (CFTR) exon 9 by binding to a (TG)m sequence in the pre-mRNA, which inhibits the recognition of the adjacent exon. nih.gov Beyond splicing, TDP-43 is involved in microRNA biogenesis, apoptosis, and cell division. nih.gov Its ability to bind to and regulate a wide array of RNA molecules underscores its central role in maintaining cellular homeostasis.
Table 1: Nucleic Acid Binding Characteristics of TDP-43
| Nucleic Acid | Preferred Sequence | Minimum Binding Site | Key Binding Domains | Functional Consequences |
| DNA | (TG)m repeats | Not explicitly defined | RRM1, RRM2 | Transcriptional regulation |
| RNA | (UG)n repeats | Six UG dinucleotides | RRM1, RRM2 | Splicing regulation, RNA stability, miRNA biogenesis |
Subcellular Localization and Dynamic Remodeling
The function of TDP-43 is intricately linked to its location within the cell. Its dynamic movement between different subcellular compartments is a key feature of its regulatory activity and is often disrupted in disease states.
Nuclear Localization and Compartmentalization
Under normal physiological conditions, TDP-43 is predominantly localized within the nucleus. nih.govnih.gov This nuclear residency is crucial for its roles in transcriptional regulation and pre-mRNA splicing. Within the nucleus, TDP-43 is not uniformly distributed but can be found in distinct subnuclear compartments, suggesting a highly organized regulation of its function. The spatial organization of the nucleus, with its various subcompartments, allows for the concentration and segregation of nuclear activities, which can enhance the efficiency and fidelity of protein-DNA and protein-RNA interactions that are vital for gene expression. nih.gov The localization of TDP-43 to specific nuclear bodies can facilitate its interaction with target genes and transcripts.
Nucleocytoplasmic Shuttling Mechanisms
Although primarily nuclear, TDP-43 is not a static resident of this compartment. It contains both a nuclear localization sequence (NLS) and a nuclear export signal (NES), which enable it to shuttle continuously between the nucleus and the cytoplasm. nih.gov This nucleocytoplasmic shuttling is a tightly regulated process involving transport receptors that recognize the NLS and NES. The Ran system, a small GTPase, plays a crucial role in providing the energy and directionality for this transport. mdpi.com
Recent research indicates that TDP-43 can also exit the nucleus via passive diffusion, a process that is independent of the facilitated mRNA export pathway. nih.gov The retention of TDP-43 in the nucleus is heavily dependent on its binding to nuclear RNAs. nih.gov When transcription is blocked or nuclear RNAs are degraded, TDP-43 is released from its RNA anchors and can more readily exit the nucleus. nih.gov This suggests that the abundance of GU-rich nuclear RNAs plays a critical role in regulating the subcellular distribution of TDP-43. nih.gov
Formation and Dynamics of Ribonucleoprotein Granules and Stress Granules
In the cytoplasm, TDP-43 is a key component of ribonucleoprotein (RNP) granules, which are dynamic, non-membranous structures involved in the transport and translational regulation of mRNAs. Under certain conditions, such as during muscle formation, TDP-43 can form amyloid-like assemblies called myo-granules, which bind to mRNAs encoding sarcomeric proteins. upenn.edu
Under cellular stress, TDP-43 can be recruited to stress granules (SGs). biorxiv.orgbiorxiv.org SGs are transient cytoplasmic foci that form in response to various stressors and contain untranslated mRNAs and a variety of RNA-binding proteins. biorxiv.org The recruitment of TDP-43 to stress granules is thought to be a protective mechanism, sequestering mRNAs and proteins to halt translation and conserve energy during stress. However, the prolonged presence and altered dynamics of stress granules are implicated in the pathogenesis of neurodegenerative diseases, where TDP-43 can become mislocalized and aggregated in the cytoplasm. nih.govmdpi.com The formation of cytoplasmic TDP-43 foci often initiates at the sites of stress granules. nih.gov While stress granule assembly can facilitate the cytoplasmic mislocalization and aggregation of TDP-43, it is not an absolute requirement for these events to occur. nih.govmdpi.com
Table 2: Subcellular Localization and Dynamics of TDP-43
| Location/Structure | Primary Function | Key Regulatory Factors | Relevance to Disease |
| Nucleus | Splicing, transcription regulation | Nuclear Localization Signal (NLS), RNA binding | Loss of nuclear function in disease |
| Cytoplasm | mRNA transport, translational control | Nuclear Export Signal (NES) | Cytoplasmic accumulation and aggregation |
| Ribonucleoprotein (RNP) Granules | mRNA transport and local translation | Protein-protein and protein-RNA interactions | Disrupted transport in disease |
| Stress Granules | Cellular stress response | Cellular stress signals (e.g., oxidative stress, heat shock) | Aberrant SG dynamics and TDP-43 aggregation |
Regulatory Mechanisms Governing Dna43 Protein Activity
Post-Translational Modification Systems
Post-translational modifications (PTMs) are crucial for modulating the function, localization, and stability of TDP-43. nih.gov Aberrant PTMs are often associated with the pathological aggregation of TDP-43 observed in disease states. mssm.edu
Phosphorylation-Dependent Regulation of Function and Stability
Phosphorylation is a key PTM that significantly impacts TDP-43's function and propensity to aggregate. researchgate.net In pathological inclusions, TDP-43 is often found in a hyperphosphorylated state. nih.gov Several kinases have been identified that phosphorylate TDP-43 at various sites, influencing its behavior.
Casein kinase 1ε (CK1ε) and Casein kinase 1δ (CK1δ) are two of the primary kinases involved in TDP-43 phosphorylation. nih.govnih.gov Phosphorylation by these kinases, particularly at serine residues in the C-terminal region, can promote the protein's mislocalization to the cytoplasm and enhance its aggregation. nih.govnih.gov For instance, the expression of a hyperactive, truncated form of CK1δ has been shown to induce the formation of cytoplasmic, insoluble, and phosphorylated TDP-43 aggregates that exhibit prion-like properties. nih.gov
Research has identified several specific phosphorylation sites that are critical for regulating TDP-43's function. Phosphorylation at serines 379, 403/404, and 409/410 can modulate its role in the processing of tau mRNA, a protein implicated in Alzheimer's disease and other tauopathies. nih.gov
| Kinase | Phosphorylation Site(s) | Functional Consequence |
| Casein Kinase 1ε (CK1ε) | Multiple sites, primed by phosphorylation at S379, S403/404, or S409/410 | Promotes cytoplasmic aggregation, modulates function in tau mRNA processing. nih.gov |
| Casein Kinase 1δ (CK1δ) | Multiple sites | Promotes mislocalization and cytoplasmic accumulation of phosphorylated TDP-43. nih.gov |
Proteolytic Processing and Turnover Pathways
TDP-43 can be cleaved by various proteases, leading to the generation of C-terminal fragments (CTFs). nih.gov These fragments, particularly those of ~25 kDa and ~35 kDa, are highly prone to aggregation and are a major component of the pathological inclusions found in FTLD and ALS. nih.gov
Caspases, a family of proteases involved in apoptosis (programmed cell death), have been shown to process TDP-43. nih.gov Upon the induction of apoptosis, caspases can cleave TDP-43, producing the disease-associated CTFs. nih.gov Initially, these fragments are soluble, but they can accumulate over time to form insoluble and pathologically phosphorylated aggregates. nih.gov
The ubiquitin-proteasome system and autophagy are two major cellular pathways responsible for protein degradation and turnover, and they play a role in clearing misfolded or aggregated TDP-43. In diseased states, TDP-43 inclusions are often polyubiquitinated, marking them for degradation. nih.gov However, the accumulation of these aggregates suggests that these clearance mechanisms may become overwhelmed or impaired.
| Protease Family | Cleavage Products | Pathological Relevance |
| Caspases | ~35 kDa and ~25 kDa C-terminal fragments (CTFs) | These fragments are prone to aggregation and are hallmarks of TDP-43 proteinopathies. nih.gov |
Other PTMs such as ubiquitination, SUMOylation, and acetylation also play significant roles in regulating TDP-43's function and fate. nih.govbiorxiv.org
Transcriptional and Post-transcriptional Control of DNA43 Gene Expression
The expression of the TARDBP gene, which encodes TDP-43, is subject to tight regulation at both the transcriptional and post-transcriptional levels. TDP-43 is known to regulate its own mRNA levels through a negative feedback loop, binding to the 3' untranslated region (UTR) of its own transcript to promote its degradation and thus control its protein levels. nih.gov
At the transcriptional level, TDP-43 acts as a transcriptional repressor for numerous genes. nih.gov It can bind to (TG)n repeats in single-stranded DNA and influences the expression of genes involved in various cellular processes. nih.gov For example, it has been shown to regulate the expression of genes involved in DNA mismatch repair, such as MLH1, MSH6, MSH2, MSH3, and PMS2, highlighting its role in maintaining genome stability. nih.gov
Post-transcriptionally, TDP-43 is a key player in RNA metabolism, influencing pre-mRNA splicing, mRNA stability, and transport. nih.govnih.gov It binds to thousands of RNA species, preferentially targeting long introns. nih.govnih.gov Its role in alternative splicing is critical, as it can regulate the inclusion or exclusion of exons in a variety of genes. wikipedia.org
Environmental Cues and Cellular Stress Responses
TDP-43 is a component of stress granules, which are dense aggregates of proteins and RNAs that form in the cytoplasm in response to cellular stress. nih.gov Under various stress conditions, such as oxidative stress, heat shock, or osmotic stress, TDP-43 can translocate from the nucleus to the cytoplasm and become incorporated into these granules. nih.govresearchgate.net
While the formation of stress granules is typically a transient and protective response, chronic stress can lead to the persistent cytoplasmic localization and aggregation of TDP-43. frontiersin.org The accumulation of cytoplasmic TDP-43 can trigger cellular stress pathways, including the integrated stress response (ISR). nih.gov Studies in mouse models have shown that cytoplasmic TDP-43 accumulation leads to the early activation of ISR effectors like ATF4 and CHOP, as well as both pro- and anti-apoptotic signaling pathways. nih.govnih.gov
Furthermore, factors that compromise the integrity of the nuclear envelope or lead to the accumulation of cytosolic DNA can also induce the formation of cytoplasmic TDP-43 puncta. nih.gov This suggests that TDP-43's localization and aggregation are sensitive to a wide range of cellular insults.
| Stressor | Cellular Response | Consequence for TDP-43 |
| Oxidative Stress, Heat Shock, Osmotic Stress | Formation of stress granules | TDP-43 translocates to the cytoplasm and incorporates into stress granules. nih.govresearchgate.net |
| Cytoplasmic DNA Accumulation | Induces the formation of cytosolic TDP-43 condensates. nih.gov | |
| Endoplasmic Reticulum (ER) Stress | Unfolded Protein Response (UPR) | Chronic ER stress can lead to increased cytoplasmic accumulation of TDP-43. frontiersin.org |
Intracellular Regulatory Networks
TDP-43 functions within complex intracellular regulatory networks, interacting with a multitude of other proteins and nucleic acids to orchestrate gene expression. nih.govwikipedia.org These networks are crucial for normal cellular function, and their disruption can contribute to disease pathogenesis.
TDP-43 is part of extensive protein-protein interaction networks. nih.gov These interactions are vital for its roles in transcription, splicing, and RNA transport. For example, it interacts with components of the spliceosome to regulate alternative splicing. researchgate.net
As a DNA and RNA binding protein, TDP-43 is a key node in gene regulatory networks. wikipedia.org By controlling the expression and splicing of numerous target genes, it influences a wide array of cellular pathways. nih.govnih.gov The mapping of these networks is essential for a comprehensive understanding of TDP-43's biological functions and its role in disease. nih.govresearchgate.net The intricate feedback loops and cross-talk within these networks ensure a precise and coordinated regulation of gene expression. gene-quantification.com
Interactions with Cellular Components and Macromolecular Complexes
Protein-Protein Interaction Networks
Mcm10 serves as a central hub for protein-protein interactions, connecting various cellular machineries to ensure the fidelity and completeness of genome duplication. Its function is defined by its dynamic associations with components of the replication apparatus, DNA damage sensors, and regulators of chromatin structure.
Mcm10 is an indispensable component of the eukaryotic replisome, where it physically interacts with numerous core replication factors to facilitate both the initiation and elongation of DNA synthesis. nih.gov A primary function of Mcm10 is the activation of the replicative helicase. wikipedia.org It directly binds to the Mcm2-7 complex, which is loaded at replication origins in an inactive, double-hexameric state. embopress.orgnih.govoup.com Mcm10 promotes the recruitment of Cdc45 and the GINS complex to Mcm2-7, a critical step for the formation of the active Cdc45-Mcm2-7-GINS (CMG) helicase. nih.govnih.govoup.com
Following helicase activation, Mcm10 continues to play a crucial scaffolding role at the replication fork. It directly interacts with DNA polymerase-alpha (Pol-α) and is essential for its stability and recruitment to the fork to initiate Okazaki fragment synthesis on the lagging strand. nih.govnih.govmdpi.comnih.gov Furthermore, Mcm10 interacts with the processivity clamp, Proliferating Cell Nuclear Antigen (PCNA), which is thought to regulate the handoff from primer synthesis by Pol-α to processive synthesis by DNA polymerases δ and ε. nih.govmdpi.com This interaction is mediated by a PCNA-interacting peptide (PIP) box motif within Mcm10. nih.gov
| Interacting Protein | Function in Replication | Significance of Interaction with Mcm10 |
|---|---|---|
| Mcm2-7 Complex | Core component of the replicative helicase | Mcm10 binds the inactive Mcm2-7 double hexamer and is required for its activation into the CMG helicase. embopress.orgnih.gov |
| Cdc45 | Helicase activation and stabilization factor | Mcm10 facilitates the timely recruitment of Cdc45 to the Mcm2-7 complex to form the active CMG helicase. nih.govoup.comportlandpress.com |
| GINS Complex | Helicase activation factor | Mcm10 is required for the stable assembly of the complete CMG helicase. nih.govembopress.org |
| DNA Polymerase-α (Pol-α) | Synthesizes RNA-DNA primers for both leading and lagging strands | Mcm10 stabilizes Pol-α and recruits it to the replication fork, linking DNA unwinding with DNA synthesis. nih.govnih.govnih.gov |
| PCNA | Sliding clamp that enhances the processivity of DNA polymerases | Mcm10 interacts with PCNA, likely coordinating the switch between primase and processive polymerases. nih.govnih.govmdpi.com |
| Ctf4/And-1 | Replisome-scaffolding protein | Mcm10 cooperates with Ctf4 to recruit DNA polymerase-α to the replisome. nih.govmdpi.com |
Current research has primarily focused on the role of Mcm10 in DNA replication and genome stability. As of now, there is no significant evidence in the scientific literature to suggest that Mcm10 is a stable or functional component of major ribonucleoprotein (RNP) complexes, such as the ribosome or the spliceosome. Its functions appear to be confined to processes involving DNA metabolism.
Mcm10 plays an active role in the cellular response to DNA damage and replication stress. Its function at the replication fork places it at the forefront of events that can lead to genome instability. Research in S. cerevisiae has shown that Mcm10 physically interacts with the Mec3 subunit of the 9-1-1 checkpoint clamp (Rad9-Hus1-Rad1 in mammals). nih.gov This interaction is stimulated by DNA damaging agents like UV radiation and replication stress-inducing chemicals. nih.gov The viability of cells with mutated mcm10 is dependent on checkpoint and repair pathways, highlighting a synthetic lethal relationship with key DNA damage response genes such as MEC1 (ATR in mammals) and RAD53 (CHK2 in mammals). nih.govdntb.gov.ua Depletion of Mcm10 leads to the accumulation of single-stranded DNA, chromosomal breakage, and the activation of checkpoint kinases Chk1 and Chk2, which results in cell cycle arrest. nih.govmdpi.com
| Interacting Protein/Pathway Component | Function in DDR | Nature of Interaction with Mcm10 |
|---|---|---|
| Mec3 (9-1-1 Clamp Subunit) | Checkpoint clamp that recognizes DNA damage and recruits checkpoint kinases | Physical interaction stimulated by replication stress and DNA damage. nih.gov |
| Mec1 (ATR) / Rad53 (CHK2) | Core checkpoint kinases that signal the presence of DNA damage to halt the cell cycle | Genetic interaction; mcm10 mutants are dependent on this pathway for survival. nih.govdntb.gov.ua |
| BRCA2 / PALB2 | Key proteins in homologous recombination repair | Observed to associate with Mcm10 at sites of DNA damage, suggesting a role in preventing replication fork progression through damaged templates. mdpi.com |
Beyond its canonical role in DNA replication, Mcm10 has been implicated in the regulation of gene expression through its involvement in the maintenance of transcriptionally silent chromatin (heterochromatin). nih.govnih.govnih.gov In budding yeast, Mcm10 physically interacts with Sir2 (Silent Information Regulator 2), a key histone deacetylase required for establishing and maintaining silencing at telomeres and the silent mating-type loci. nih.govnih.govnih.gov Mcm10 mediates the interaction between Sir2 and members of the Mcm2-7 complex. nih.govnih.gov Mutations in Mcm10 that disrupt its interaction with Sir2 lead to defects in transcriptional silencing without affecting its essential function in DNA replication, suggesting a separable role in chromatin regulation. nih.govnih.gov This function positions Mcm10 as a factor that couples the replication machinery with the machinery for maintaining epigenetic states. nih.gov
Formation of Higher-Order Protein-Nucleic Acid Complexes
Mcm10 is a DNA-binding protein that engages with both single-stranded (ssDNA) and double-stranded DNA (dsDNA). nih.govnih.gov This activity is crucial for its function within the replisome, a quintessential higher-order protein-nucleic acid complex. Mcm10's association with DNA begins during the initiation phase, where it binds to replication origins after the loading of the Mcm2-7 complex. nih.govnih.gov Its binding is a prerequisite for the subsequent recruitment of other initiation factors and the unwinding of the origin DNA. embopress.orgnih.gov The internal domain of Mcm10 contains an oligonucleotide/oligosaccharide-binding (OB) fold and a zinc finger motif, which together form a surface that engages ssDNA. nih.gov This interaction is believed to be critical for stabilizing the unwound DNA at the origin and at the replication fork, and for coordinating the actions of the helicase and polymerases on the DNA template. nih.govnih.gov As the replisome moves, Mcm10 travels with the replication fork, remaining an integral part of this dynamic protein-DNA machine throughout the elongation phase. nih.govnih.gov
Association with Chromatin and Nuclear Scaffold Structures
Mcm10 is a chromatin-associated protein whose localization is tightly regulated by the cell cycle. nih.govnih.gov It is loaded onto chromatin during the G1/S transition, and its binding to replication origins is dependent on the prior assembly of the pre-replicative complex (pre-RC), specifically the Mcm2-7 complex. nih.govsemanticscholar.org Chromatin immunoprecipitation (ChIP) studies have confirmed that Mcm10 is localized at active replication origins in early S phase and subsequently moves with the replication fork as it progresses along the chromosome. nih.govnih.gov This dynamic association with the chromatin template is essential for its functions in both initiating and elongating DNA synthesis. While Mcm10 is clearly a key component of the replisome assembled on the chromatin fiber, there is no specific evidence linking it to the nuclear scaffold or matrix, a sub-nuclear structure whose definition and composition remain subjects of investigation. The primary structural context for Mcm10's function is the chromatin at sites of active DNA replication.
An extensive review of scientific literature and databases reveals no protein officially designated or commonly known as "DNA43 protein." This term does not correspond to a recognized entry in major protein databases such as UniProt, GenBank, or the Protein Data Bank (PDB). It is possible that "DNA43" may be a misnomer, a typographical error, or a highly specific, non-standard nomenclature used within a very limited research context that is not publicly indexed.
Given the strict instructions to focus solely on "this compound" and the absence of verifiable scientific information pertaining to such a molecule, it is not possible to generate a factually accurate and authoritative article that adheres to the provided outline. The creation of content for the requested sections—including its identification through genetic screens, the phenotypic consequences of its perturbation, and the analysis of its mutations—would require speculation or the fabrication of data, which falls outside the scope of providing reliable and scientifically-grounded information.
Therefore, the article on the "Genetic Studies and Functional Dissection of this compound" as requested cannot be produced. It is recommended to verify the name of the protein of interest and provide a standardized identifier (e.g., a UniProt accession number or an official gene name) to enable a thorough and accurate literature search and content generation.
Genetic Studies and Functional Dissection of Dna43 Protein
Analysis of Mutational Effects on DNA43 Protein Function and Pathomechanisms
Consequences of Altered Protein Localization and Aggregation
The proper localization of TAR DNA-binding protein 43 (TDP-43) is predominantly within the nucleus, where it is integral to various aspects of RNA metabolism. nih.govnih.gov However, in a range of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), a key pathological feature is the mislocalization of TDP-43. nih.govresearchgate.net This involves its depletion from the nucleus and subsequent accumulation and aggregation in the cytoplasm. nih.govnih.gov This altered distribution leads to a dual mechanism of cellular damage: a loss-of-function toxicity due to the absence of functional TDP-43 in the nucleus, and a toxic gain-of-function from the cytoplasmic aggregates. nih.govresearchgate.netyoutube.com
The depletion of nuclear TDP-43 has profound effects on RNA processing. youtube.com One of the most significant consequences is the disruption of pre-mRNA splicing. nih.govresearchgate.net TDP-43 normally acts to repress the inclusion of non-conserved or "cryptic" exons into mature messenger RNA (mRNA). biorxiv.orgnih.gov When nuclear TDP-43 levels are reduced, these cryptic exons can be erroneously included in the final mRNA transcripts. biorxiv.orgnih.gov This can lead to frameshift mutations, premature stop codons, and the production of non-functional or truncated proteins. biorxiv.org Notable examples of genes affected by this cryptic exon inclusion are STMN2 (Stathmin-2), crucial for axonal maintenance and repair, and UNC13A, important for neuronal function. nih.govbiorxiv.orgnih.gov The aberrant splicing of these genes due to TDP-43 loss is directly implicated in the pathogenesis of ALS and FTD. nih.govnih.gov
Beyond cryptic splicing, the loss of nuclear TDP-43 also causes widespread changes in alternative polyadenylation, which can impact the stability and expression of disease-relevant genes such as NEFL and TMEM106B. biorxiv.orgconsensus.app Furthermore, TDP-43 regulates the splicing of its own mRNA in an autoregulatory feedback loop; nuclear depletion disrupts this process, leading to increased levels of TARDBP mRNA. nih.gov
The cytoplasmic accumulation and aggregation of TDP-43 contribute to a toxic gain-of-function. These cytoplasmic inclusions can sequester other essential RNA-binding proteins and their target RNAs, leading to a broader disruption of cellular homeostasis. mdpi.com Studies have shown that the 35-kDa fragment of TDP-43 is particularly prone to aggregation and can act as a seed, recruiting full-length TDP-43 into cytoplasmic deposits. nih.govresearchgate.net These aggregates are a hallmark of TDP-43 proteinopathies and are associated with a range of detrimental cellular effects. researchgate.netyoutube.com
Altered TDP-43 localization has been linked to impaired DNA repair mechanisms. researchgate.netnih.gov The mislocalization of TDP-43 can sequester key components of the non-homologous end joining (NHEJ) pathway, a critical process for repairing DNA double-strand breaks, into cytoplasmic aggregates. nih.gov This impairment of DNA repair can lead to the accumulation of DNA damage, genomic instability, and cellular senescence, further exacerbating neuronal vulnerability. researchgate.netnih.gov
Additionally, cytoplasmic TDP-43 is associated with changes to the cytoskeleton, specifically affecting neurofilament proteins. biologists.com Mislocalized TDP-43 can lead to the abnormal accumulation of neurofilament heavy chain (NFH) in the cell body and a reduction in neurofilament-positive axons. biologists.com The aggregation of TDP-43 also directly disrupts the transport of proteins and RNA between the nucleus and the cytoplasm by interfering with the nuclear pore complex. als.org This disruption in nucleocytoplasmic transport can have widespread consequences for cellular function and contribute to neuronal death. youtube.comals.org Overexpression of TDP-43, leading to its mislocalization, has been shown to be neurotoxic and can induce cell death. jneurosci.org
The multifaceted consequences of TDP-43 mislocalization and aggregation are summarized in the table below, highlighting key research findings.
| Experimental Model | Observed Alteration | Resulting Consequences |
| Human iPSC-derived neurons | Induced mislocalization of endogenous TDP-43 to the cytoplasm | Recapitulation of cellular features of sporadic ALS, including cytoplasmic puncta and alternative splicing defects in UNC13A and STMN2 transcripts. doi.org |
| Mouse retinal ganglion cells | Transduction with human TDP-43 with a mutated nuclear localization sequence (hTDP-ΔNLS-GFP) | Mislocalization of neurofilament heavy chain (NFH) to the cell soma and reduced numbers of NFH-positive axons. biologists.com |
| HEK293T cells | Co-transfection with CFTR splicing reporter and TDP-43 fragments | The 35-kDa fragment of TDP-43 (TDP-35) forms cytoplasmic inclusion bodies and alters pre-mRNA splicing. These inclusions can recruit full-length TDP-43. nih.govresearchgate.net |
| Knock-in mouse model (Tdp-43∆NLS) | Conditional expression of a mislocalized Tdp-43 variant in motor neurons | Loss of nuclear TDP-43, cytosolic accumulation, increased DNA double-strand breaks, inflammation, and cellular senescence. Sequestration of DNA repair proteins (Xrcc4, DNA Ligase 4) into cytosolic aggregates. nih.gov |
| Primary cortical neurons | Overexpression of wild-type or mutant TDP43-EGFP | Mislocalization of the protein from the nucleus to the cytoplasm, inducing dose-dependent neurodegeneration and cell death. jneurosci.org |
| Post-mortem brain tissue from ALS/FTD patients | Nuclear depletion of TDP-43 | Widespread changes in alternative polyadenylation, affecting genes like ELP1, NEFL, and TMEM106B. biorxiv.org |
Advanced Methodologies for Dna43 Protein Research
Genomic and Proteomic Profiling Approaches
Genomic and proteomic strategies have provided a comprehensive view of TDP-43's function, from its gene expression regulation to its intricate network of molecular interactions.
Transcriptomic Analysis of DNA43 Expression and its Regulatory Targets
Transcriptomic analysis has been pivotal in identifying the RNA molecules that TDP-43 binds to and regulates. TDP-43 is involved in various aspects of RNA metabolism, including pre-mRNA splicing, mRNA stability, and transport. biorxiv.orgnih.gov Studies utilizing techniques such as RNA immunoprecipitation followed by deep sequencing (RIP-seq) have identified thousands of RNA targets of TDP-43. nih.gov These targets are notably enriched in genes related to synaptic function, RNA metabolism, and neuronal development. nih.gov
A key finding is that TDP-43 binds to the 3'-untranslated region (UTR) of many of its target mRNAs, influencing their stability and localization. biorxiv.orgnih.gov Furthermore, TDP-43 has been shown to regulate the expression of its own mRNA, indicating a feedback mechanism. nih.gov It also binds to a number of RNAs that encode proteins implicated in neurodegenerative diseases, including FUS/TLS, progranulin, and ataxin 2. nih.gov
Depletion or overexpression of TDP-43 has been shown to directly affect the expression of key DNA mismatch repair (MMR) genes, such as MLH1, MSH2, MSH3, MSH6, and PMS2. biorxiv.orgnih.gov This highlights a novel regulatory role for TDP-43 in maintaining genome stability. biorxiv.orgnih.gov
| Target Gene | Function of Target Gene | Observed Effect of TDP-43 Regulation | Reference |
|---|---|---|---|
| FUS/TLS | RNA binding protein, involved in neurodegeneration | TDP-43 binds to FUS/TLS mRNA | nih.gov |
| Progranulin (GRN) | Growth factor with roles in neuronal survival | TDP-43 binds to progranulin mRNA | nih.gov |
| Ataxin 2 (ATXN2) | Involved in RNA metabolism and spinocerebellar ataxia | TDP-43 binds to ataxin 2 mRNA | nih.gov |
| MLH1 | DNA mismatch repair | TDP-43 depletion or overexpression alters MLH1 expression | biorxiv.orgnih.gov |
| MSH6 | DNA mismatch repair | TDP-43 modulates MSH6 expression through alternative splicing and transcript stability | nih.gov |
Quantitative Proteomics for Protein Abundance and Modification States
Quantitative proteomics has been essential in understanding the abundance of TDP-43 and the post-translational modifications (PTMs) that regulate its function. nih.govresearchgate.net A variety of PTMs have been identified on TDP-43, including phosphorylation, ubiquitination, acetylation, and SUMOylation. nih.govresearchgate.net These modifications can influence TDP-43's localization, aggregation, and interaction with other molecules. nih.govresearchgate.net
In several neurodegenerative diseases, TDP-43 is found to be abnormally phosphorylated and aggregated in the cytoplasm of affected neurons. researchgate.netmssm.edu Mass spectrometry-based approaches have identified specific phosphorylation sites, with serines 409 and 410 in the C-terminal glycine-rich region being prominently implicated in disease pathology. researchgate.net
| Modification | Primary Amino Acid Residues | Functional Consequence | Reference |
|---|---|---|---|
| Phosphorylation | Ser409, Ser410 | Associated with pathological aggregation in neurodegenerative diseases | researchgate.net |
| Ubiquitination | Lysine (B10760008) residues | Can target the protein for degradation or be involved in aggregate formation | mssm.edu |
| Acetylation | Lysine residues | May impair RNA binding capacity | mssm.edu |
| SUMOylation | Lysine residues | Can affect protein stability and localization | nih.gov |
High-Throughput Interactome Mapping Techniques
High-throughput techniques have been employed to map the network of proteins that interact with TDP-43. One common method is the yeast two-hybrid (Y2H) system, a genetic tool used to investigate protein-protein interactions within the nucleus of yeast. springernature.comnih.govnih.gov This technique has been instrumental in identifying numerous binding partners of TDP-43, shedding light on its functional pathways.
Another powerful approach is affinity purification coupled with mass spectrometry (AP-MS). In this method, TDP-43 and its associated proteins are isolated from cell extracts, and the interacting partners are identified by mass spectrometry. Through such techniques, researchers have identified that TDP-43 co-purifies with other nuclear proteins involved in pre-mRNA splicing, RNA stability, and transport. nih.gov Notable interactors include methyl CpG-binding protein 2 (MeCP2) and polypyrimidine tract-binding protein 2 (PTBP2). nih.gov
Biophysical and Structural Biology Techniques for Functional Insights
Biophysical and structural biology methods provide detailed information about the molecular mechanisms underlying TDP-43's function, particularly its interactions with nucleic acids.
Analysis of Protein-Nucleic Acid Binding Kinetics and Thermodynamics
Understanding the binding kinetics and thermodynamics of TDP-43 with DNA and RNA is crucial for deciphering its regulatory mechanisms. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are widely used for these analyses. nih.gov SPR can determine the association and dissociation rate constants of the interaction, while ITC measures the thermodynamic parameters, including enthalpy and entropy changes. nih.gov
Studies have shown that TDP-43's two RNA recognition motifs (RRMs), RRM1 and RRM2, are primarily responsible for recognizing single-stranded (TG)n and (UG)n repeats in DNA and RNA, respectively. researchgate.netnih.gov The N-terminal domain of TDP-43 has been found to promote its oligomerization, which in turn enhances its DNA binding affinity. researchgate.net Biophysical characterization through single-molecule force measurements has also been employed to quantitatively analyze these binding mechanisms. nih.gov
| Technique | Parameter Measured | Finding | Reference |
|---|---|---|---|
| Fluorescence Anisotropy Spectroscopy | Binding Isotherms | The N-terminus of TDP-43 promotes oligomerization and enhances DNA binding affinity. | researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (enthalpy, entropy) | Provides insight into the energetic and entropic characteristics of the protein-RNA complex formation. | nih.govfrontierspartnerships.org |
| Surface Plasmon Resonance (SPR) | Kinetic parameters (association/dissociation rates) | Quantifies the rates at which TDP-43 binds to and releases from nucleic acid sequences. | nih.gov |
Live-Cell Imaging of Subcellular Dynamics and Granule Formation
Live-cell imaging techniques, often utilizing fluorescently tagged proteins like Green Fluorescent Protein (GFP), have revolutionized the study of TDP-43's behavior in living cells. einsteinmed.edunih.gov These methods allow for the real-time visualization of TDP-43's subcellular localization, mobility, and its involvement in the formation of dynamic cellular structures. einsteinmed.edunih.gov
A significant area of research has been the localization of TDP-43 to stress granules (SGs), which are dense aggregates of proteins and RNAs that form in response to cellular stress. mdpi.comnih.gov Live-cell imaging has shown that under stress conditions, TDP-43 translocates from the nucleus to the cytoplasm and can be recruited to SGs. nih.gov This process is thought to be a precursor to the pathological aggregation of TDP-43 seen in neurodegenerative diseases. mdpi.com Advanced imaging techniques like fluorescence recovery after photobleaching (FRAP) and fluorescence resonance energy transfer (FRET) can provide quantitative data on the dynamics of TDP-43 within these granules and its interactions with other SG components. einsteinmed.edu
Recent studies have also identified cytoplasmic, amyloid-like oligomeric assemblies of TDP-43, termed myo-granules, during skeletal muscle regeneration. upenn.edu These myo-granules are distinct from stress granules and are involved in binding mRNAs that encode for sarcomeric proteins. upenn.edu
Computational and Bioinformatic Prediction Methods
Advanced computational and bioinformatic approaches are indispensable for characterizing the functional landscape of proteins like DNA43. These methods leverage vast datasets and sophisticated algorithms to predict molecular interactions and evolutionary significance, providing a foundational framework for targeted experimental validation.
Prediction of DNA and RNA Binding Sites
Identifying whether DNA43 protein interacts with nucleic acids is a critical first step in elucidating its function. Computational methods offer a rapid and efficient means to predict potential DNA and RNA binding sites directly from the protein's amino acid sequence and/or its three-dimensional structure. mdpi.com
Sequence-based methods utilize machine learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), trained on datasets of known DNA- and RNA-binding proteins. mdpi.commdpi.com These models analyze various physicochemical properties derived from the protein sequence, including amino acid composition, electrostatic potential, and sequence conservation, to score the likelihood of each residue being involved in nucleic acid binding. nih.govbenasque.org For DNA43, its primary sequence would be fed into predictors like CLAPE-DB, which uses a combination of a pre-trained protein language model and contrastive learning to identify potential binding residues with high accuracy. nih.gov
Structure-based methods are employed when a high-resolution 3D model of DNA43 is available, either from experimental techniques like X-ray crystallography or from accurate modeling. These approaches analyze the protein's surface topography, electrostatic charge distribution, and the presence of specific structural motifs known to favor interactions with the phosphate (B84403) backbone or nucleotide bases of DNA and RNA. mdpi.commdpi.com Patches on the protein's surface with positive electrostatic potential are often indicative of nucleic acid binding sites, given the negative charge of the nucleic acid backbone.
The output of these predictive tools typically includes a list of specific amino acid residues within DNA43 that are most likely to form the binding interface. This information is crucial for guiding subsequent experimental studies, such as site-directed mutagenesis, to confirm the functional relevance of the predicted sites. nih.gov
Table 1: Hypothetical Prediction of Nucleic Acid Binding Sites in this compound
| Residue Position | Amino Acid | Prediction Score (0-1) | Predicted Binding Type | Method |
| 78 | K (Lysine) | 0.92 | DNA | Sequence-based (SVM) |
| 81 | R (Arginine) | 0.88 | DNA | Sequence-based (SVM) |
| 112 | Y (Tyrosine) | 0.75 | RNA | Structure-based |
| 115 | H (Histidine) | 0.81 | RNA | Structure-based |
| 154 | R (Arginine) | 0.95 | DNA | Sequence/Structure Consensus |
Modeling of Protein-Protein Interaction Networks and Pathways
Understanding the function of DNA43 requires placing it within the broader context of cellular processes, which are governed by complex networks of protein-protein interactions (PPIs). nih.gov Modeling these interaction networks helps to identify potential binding partners, signaling cascades, and functional modules that involve DNA43. nih.gov
The construction of a PPI network for DNA43 typically begins by querying databases like STRING, which aggregate interaction data from multiple sources, including experimental evidence, text mining of scientific literature, and co-expression analysis. researchgate.net Computational models can predict novel interactions based on various protein features, such as domain-domain interactions, sequence homology to known interacting pairs, and structural docking simulations. arxiv.orgresearchgate.net
Once a network of potential DNA43 interactors is established, graph theory-based analyses can be applied to identify key topological features. nih.gov For instance, identifying DNA43 as a "hub" protein (a node with a high number of connections) would suggest a central role in cellular regulation. nih.gov Further analysis can reveal functional modules or pathways that are significantly enriched with DNA43 and its interactors, providing hypotheses about its biological role, such as involvement in DNA repair, transcription, or cell signaling. nih.gov These computationally generated hypotheses form the basis for experimental validation using techniques like co-immunoprecipitation or yeast two-hybrid assays. nih.gov
Table 2: Predicted Protein-Protein Interaction Network for DNA43
| Predicted Interacting Protein | Gene Name | Function | Prediction Confidence Score | Supporting Evidence |
| Protein A | GENE_A | DNA Helicase | 0.91 | Co-expression, Text mining |
| Protein B | GENE_B | Kinase | 0.85 | Protein Homology |
| Protein C | GENE_C | Ubiquitin Ligase | 0.77 | Experimentally Determined (Y2H) |
| Protein D | GENE_D | Transcription Factor | 0.72 | Gene Neighborhood |
Comparative Genomics and Evolutionary Trace Analysis
Evolutionary conservation is a strong indicator of functional importance. nih.gov Comparative genomics and Evolutionary Trace (ET) analysis are powerful bioinformatic methods that leverage evolutionary information to pinpoint critical residues and surfaces on DNA43.
Comparative genomics involves aligning the protein sequence of DNA43 with its homologous sequences (orthologs) from a wide range of different species. nih.govpitt.edu Regions that remain highly conserved across significant evolutionary distances are presumed to be under negative selective pressure, implying they are crucial for the protein's structure or function. nih.gov This analysis can highlight essential domains, active sites, or interaction interfaces within DNA43. elifesciences.org
Evolutionary Trace (ET) analysis refines this concept by correlating sequence variations with the evolutionary divergence of the species. nih.gov ET ranks the importance of each amino acid position in DNA43 by assessing how its conservation pattern changes across a phylogenetic tree. lichtargelab.org Residues that are highly conserved within major branches of the tree but change at key divergence points are often identified as functionally critical. nih.govlichtargelab.org When these top-ranking residues are mapped onto the 3D structure of DNA43, they frequently cluster together to form functional sites, such as catalytic centers or protein-protein interaction surfaces. lichtargelab.org This approach provides a robust, data-driven strategy to prioritize residues for experimental investigation. nih.gov
Table 3: Hypothetical Evolutionary Trace Analysis of DNA43 Domains
| Protein Domain | Residue Range | Average Conservation Score | ET Rank (Top 10%) | Inferred Functional Importance |
| N-Terminal Domain | 1-50 | 0.65 | No | Likely structural or regulatory |
| Central Domain | 51-180 | 0.91 | Yes | High; potential active site |
| C-Terminal Domain | 181-250 | 0.82 | Yes | High; potential interaction interface |
Genetic Engineering and Molecular Cloning Strategies
Following computational predictions, genetic engineering and molecular cloning techniques are essential for the empirical validation and in-depth functional analysis of the this compound in a biological context.
Targeted Gene Deletion, Mutagenesis, and Reporter Constructs
To understand the physiological role of DNA43, its corresponding gene can be manipulated within a model organism or cell line.
Targeted gene deletion (knockout) involves removing the DNA43 gene entirely to observe the resulting phenotype. This is a definitive method to determine if the protein is essential for viability and to identify the biological processes that are disrupted in its absence.
Mutagenesis is used to introduce specific changes into the DNA43 gene. Site-directed mutagenesis allows for the precise alteration of individual codons, enabling researchers to change specific amino acids. youtube.com This is particularly useful for testing the functional importance of residues predicted by computational methods to be part of an active site or binding interface. frontiersin.org For example, mutating a predicted DNA-binding lysine residue to a neutral alanine (B10760859) would be expected to abrogate DNA binding if the prediction is correct.
Reporter constructs are used to monitor the expression of the DNA43 gene. aldevron.com In this strategy, the promoter region of the DNA43 gene is cloned upstream of a reporter gene, such as one encoding Green Fluorescent Protein (GFP) or Luciferase. nih.govnih.gov The expression of the reporter gene then serves as a proxy for the transcriptional activity of the DNA43 gene, allowing researchers to study how its expression is regulated under different cellular conditions or in response to various stimuli.
Table 4: Example Mutagenesis Strategies for DNA43 Gene
| Strategy | Target | Change | Purpose |
| Gene Deletion | Entire DNA43 Gene | Removal of coding sequence | Assess essentiality and overall function |
| Site-Directed Mutagenesis | Codon for Lysine-78 | K78A (Lysine to Alanine) | Test predicted DNA binding site function |
| Site-Directed Mutagenesis | Codon for Serine-205 | S205A (Serine to Alanine) | Investigate role of potential phosphorylation site |
| Reporter Fusion | DNA43 Promoter | Fused to GFP gene | Monitor gene expression levels and localization |
Protein Engineering for Functional Dissection and Mechanism Elucidation
Protein engineering involves the rational design and modification of a protein to probe its structure-function relationships. frontiersin.org This advanced strategy moves beyond simple mutations to dissect the precise molecular mechanisms of DNA43.
Based on insights from computational modeling and initial mutagenesis studies, specific domains or functional motifs within DNA43 can be systematically altered. For instance, if DNA43 is predicted to have enzymatic activity, residues in the putative active site can be mutated to identify the key catalytic players. If DNA43 is part of a larger complex, mutations can be designed to selectively disrupt its interaction with one binding partner while leaving others unaffected, thereby dissecting the functions associated with different protein complexes. nih.gov
Furthermore, protein engineering can be used to create versions of DNA43 with altered properties, such as enhanced stability, altered substrate specificity, or conditional activity (e.g., a version that can be switched on or off by a small molecule). By observing the biological consequences of these specific modifications, researchers can gain a detailed understanding of how DNA43 performs its molecular function and how it contributes to cellular pathways.
Table 5: Engineered DNA43 Variants for Mechanistic Studies
| DNA43 Variant | Modification | Objective | Expected Outcome |
| DNA43-K78A/R81A | Double mutation in predicted DNA binding site | Confirm DNA binding | Loss of nuclear localization and DNA interaction |
| DNA43-ΔC | Deletion of the C-terminal domain (residues 181-250) | Determine the function of the C-terminus | Disruption of interaction with Protein B, but not Protein A |
| DNA43-S205D | Phosphomimetic mutation (Serine to Aspartate) | Mimic constitutive phosphorylation | Altered enzymatic activity or protein stability |
| DNA43-ts | Introduction of a temperature-sensitive mutation | Allow conditional inactivation of the protein | Normal function at permissive temperature, loss of function at restrictive temperature |
Future Directions and Emerging Research Avenues for the Dna43 Protein Family
Elucidating the Precise Molecular Mechanisms of DNA43 Protein Action
Despite its established importance in DNA replication, the exact molecular choreography of how this compound interacts with other replisome components and DNA remains an active area of investigation. Future research will focus on resolving the high-resolution structures of this compound, both in isolation and in complex with its binding partners, such as the MCM2-7 helicase, CDC45, GINS, and DNA polymerase alpha/primase yeastgenome.orguniprot.orgnbrp.jpmdpi.comproteinatlas.org. Advanced structural techniques like cryo-electron microscopy and X-ray crystallography will be crucial in this endeavor.
Detailed biochemical studies are needed to dissect the dynamic nature of these interactions throughout the cell cycle. Specifically, understanding how this compound promotes origin duplex unwinding and stabilizes the replication fork requires further mechanistic insight yeastgenome.orgmdpi.comproteinatlas.org. Research into the protein's intrinsic DNA-binding properties, including its preference for single- or double-stranded DNA and the role of its specific domains like the OB-fold and zinc finger, will provide a clearer picture of its function at the replication fork uniprot.orgmdpi.com. Furthermore, investigating the conformational changes this compound undergoes upon binding to different partners or DNA could reveal regulatory mechanisms.
Understanding the Interplay Between DNA43 Proteins and Other Cellular Pathways
The role of this compound is not confined solely to DNA replication initiation and elongation. Evidence suggests its involvement in preventing DNA damage during replication and potential links to DNA repair pathways proteinatlas.orgwikipedia.org. Future research should explore the precise mechanisms by which this compound contributes to genome stability and how it coordinates with DNA damage response pathways. Investigating the signaling cascades that regulate this compound activity in response to replication stress or DNA damage will be critical.
Beyond DNA metabolism, the interplay between this compound and cell cycle regulation warrants further study. Its expression levels and chromatin association are tightly regulated throughout the cell cycle, involving mechanisms like proteolysis and phosphorylation nih.gov. Future work will aim to identify the specific kinases, phosphatases, and proteasomal machinery involved in this regulation and understand how these modifications impact this compound function and localization. Exploring potential connections to other cellular processes, such as transcription or chromatin organization, could uncover broader roles for this protein family.
Developing Novel Research Tools and Methodologies for In-depth Analysis
Studying the dynamic behavior of DNA replication proteins like DNA43 in living cells presents significant technical challenges. The development of novel research tools and methodologies is essential to overcome these hurdles. Future directions include creating advanced fluorescent protein fusions for live-cell imaging to track this compound localization and movement at replication forks with higher spatial and temporal resolution.
Single-molecule techniques, such as optical tweezers or single-molecule FRET, could be adapted to study the forces and conformational changes associated with this compound interactions with DNA and other proteins in real-time mdpi.com. Furthermore, developing improved genetic tools for conditional depletion or manipulation of this compound levels and function in various model systems will facilitate the study of its essential roles and the consequences of its dysregulation. Advances in proteomics and interactomics will also be vital for comprehensively mapping the this compound interaction network under different cellular conditions.
Cross-Species Comparative Studies to Understand Conserved and Divergent Roles
This compound is evolutionarily conserved across eukaryotes, from yeast to humans, highlighting its fundamental importance in DNA replication nbrp.jpmdpi.comresearchgate.net. Comparative studies across different species can provide valuable insights into the conserved core functions of the this compound family and identify potential divergent roles or regulatory mechanisms that have evolved in specific lineages.
Research comparing the structural features, interaction partners, and regulatory mechanisms of this compound homologs in various organisms can shed light on the essential features required for its function and how these have been adapted in different cellular contexts. Such studies can also help identify species-specific functions or redundancies that may exist. Comparative genomic and proteomic analyses can reveal conserved motifs or interaction domains, guiding further experimental investigations into their functional significance. Understanding the evolutionary trajectory of the this compound family will contribute to a more complete picture of DNA replication evolution.
Q & A
Q. What is the molecular function of DNA43/MCM10 in eukaryotic DNA replication?
DNA43 (renamed MCM10) is essential for activating the Cdc45:Mcm2-7:GINS (CMG) helicase, which unwinds DNA during replication. It acts as a scaffold, coordinating interactions between helicase components, DNA polymerase-α, and PCNA to ensure efficient replication fork progression. Structural studies reveal its oligomeric nature and DNA-binding domains (OB-folds), enabling it to stabilize single- and double-stranded DNA .
Q. How was DNA43/MCM10 initially identified, and what genetic tools are used to study its function?
The DNA43 gene was discovered in Saccharomyces cerevisiae through a screen of temperature-sensitive mutants arresting in S phase. Researchers use conditional mutants (e.g., dna43-1), plasmid rescue for gene cloning, and genetic complementation assays to study its role. Synchronous cultures via isopycnic density centrifugation are critical for analyzing replication defects .
Q. What experimental approaches validate MCM10 interactions with replication machinery?
Co-immunoprecipitation (Co-IP) and yeast two-hybrid assays confirm physical interactions with DNA polymerase-α and PCNA. In vitro reconstitution assays using purified proteins (e.g., CMG helicase activation) and cryo-EM structural analysis elucidate mechanistic roles in replication fork dynamics .
Advanced Research Questions
Q. How can contradictory findings about MCM10’s role in replication origin firing be resolved?
Discrepancies arise from model systems (e.g., yeast vs. mammalian cells) and experimental conditions (e.g., checkpoint activation). Researchers should:
- Perform comparative studies using isogenic cell lines with MCM10 knockdown/knockout.
- Use single-molecule DNA fiber assays to quantify origin activation efficiency under replication stress.
- Integrate chromatin immunoprecipitation (ChIP-seq) data to map MCM10 binding at early vs. late replication origins .
Q. What advanced methodologies assess MCM10’s role in maintaining genome stability?
- Proteomic profiling : Identify MCM10-associated complexes under replication stress using affinity purification coupled with mass spectrometry.
- Live-cell imaging : Track replication fork collapse in MCM10-depleted cells expressing fluorescent DNA damage markers (e.g., γH2AX).
- Structural biology : Cryo-EM and X-ray crystallography resolve conformational changes in MCM10 during helicase activation .
Q. How does MCM10 contribute to cancer progression, and what translational approaches are emerging?
MCM10 overexpression is linked to replication stress tolerance in tumors. Researchers:
- Analyze TCGA datasets to correlate MCM10 mRNA levels with patient survival.
- Use small-molecule inhibitors (e.g., MCM10-PCNA interaction disruptors) in preclinical models.
- Employ CRISPR-Cas9 screens to identify synthetic lethal partners of MCM10 in cancer cells .
Methodological Challenges and Solutions
Q. How can researchers overcome technical limitations in studying MCM10’s oligomeric state?
MCM10’s oligomerization is pH- and salt-dependent. Solutions include:
- Native PAGE and analytical ultracentrifugation under varying buffer conditions.
- Crosslinking mass spectrometry to map subunit interfaces.
- Fluorescence resonance energy transfer (FRET) probes to monitor real-time oligomer dynamics .
Q. What statistical frameworks address variability in MCM10 functional assays?
- Bayesian inference : Quantify uncertainty in replication timing data from asynchronous cell populations.
- Likelihood ratios : Compare MCM10 mutation frequencies in cancer vs. normal genomes (COSMIC database).
- Meta-analysis : Pool data from independent studies to identify consensus roles in replication stress responses .
Data Reproducibility and Validation
Q. How should researchers validate antibody specificity for MCM10 in Western blotting?
Q. What resources provide reliable genetic and proteomic data on MCM10?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
